N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of various inflammatory conditions. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the enzyme responsible for the production of prostaglandins that cause inflammation and pain.
Mécanisme D'action
Celecoxib selectively inhibits COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It reduces inflammation and pain by inhibiting COX-2, which reduces the production of prostaglandins. Celecoxib has also been shown to reduce angiogenesis, induce apoptosis, and inhibit the growth and proliferation of cancer cells. Additionally, Celecoxib has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages and limitations for lab experiments. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various diseases. However, its potential side effects, such as gastrointestinal bleeding and renal dysfunction, must be taken into consideration when designing experiments. Additionally, the high cost of Celecoxib may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Celecoxib. Further research is needed to fully understand its potential therapeutic benefits in cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, the development of new COX-2 inhibitors with fewer side effects may lead to improved treatments for inflammatory conditions. Finally, the use of Celecoxib in combination with other drugs may lead to more effective treatments for various diseases.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. Additionally, Celecoxib has been studied for its potential to prevent cardiovascular diseases by reducing inflammation and inhibiting platelet aggregation.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-8-9-13(2)18(10-12)24-14(3)19(23)21-17-7-5-6-16(11-17)20-15(4)22/h5-11,14H,1-4H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHHFJSZASUYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.